![molecular formula C16H17NO5S B12874184 1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione CAS No. 923606-24-0](/img/structure/B12874184.png)
1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyrrole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: This can be done through a sulfonylation reaction, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Pentane-1,4-dione Moiety: This step involves the reaction of the substituted pyrrole with a suitable diketone precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or phenylsulfonyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrole derivatives.
Scientific Research Applications
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the phenylsulfonyl group.
1-(Phenylsulfonyl-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the methoxy group.
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)butane-1,4-dione: Has a shorter carbon chain.
Uniqueness
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is unique due to the presence of both methoxy and phenylsulfonyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups and the pentane-1,4-dione moiety provides a versatile scaffold for various applications.
Properties
CAS No. |
923606-24-0 |
|---|---|
Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-4-methoxypyrrol-2-yl]pentane-1,4-dione |
InChI |
InChI=1S/C16H17NO5S/c1-12(18)8-9-16(19)15-10-13(22-2)11-17(15)23(20,21)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
PGCZDKDFAWAKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
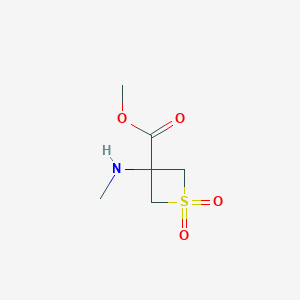
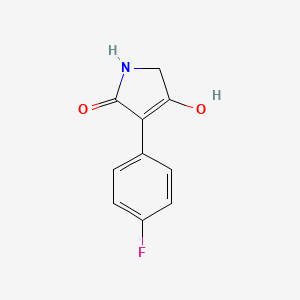


![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
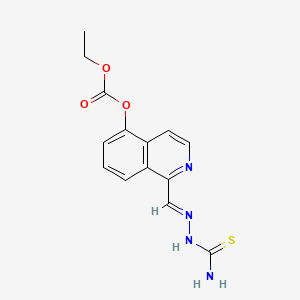
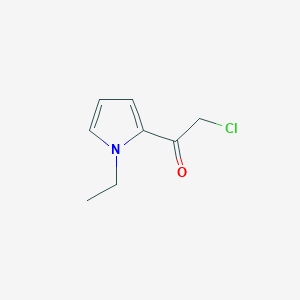
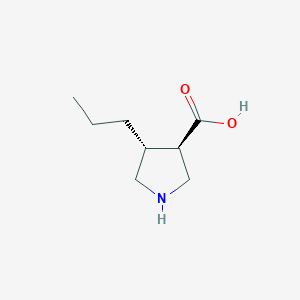

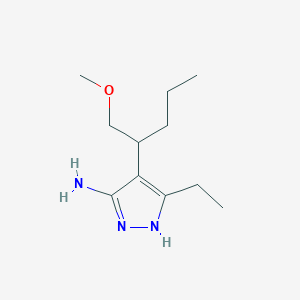
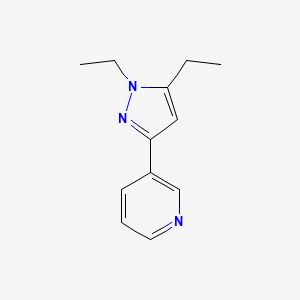
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

